2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride
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Overview
Description
2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyl group.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reaction conditions and reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their potential as antimicrobial and anticancer agents.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Piperidine: The parent compound, which serves as the core structure for many derivatives.
Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.
Elraglusib: A glycogen synthase kinase-3 beta inhibitor with potential immunomodulatory effects.
Uniqueness: 2-Methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups, along with the piperidine ring, contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-piperidin-4-ylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(7-11)6-9-2-4-10-5-3-9;/h8-11H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXWOFMXDRQOAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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